molecular formula C20H16N2O3S B2618125 2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol CAS No. 899973-74-1

2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol

Cat. No.: B2618125
CAS No.: 899973-74-1
M. Wt: 364.42
InChI Key: RKJNBFYTIVPBMD-UHFFFAOYSA-N
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Description

2-(5-(Thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol is a sophisticated chemical scaffold designed for pharmaceutical research and development. This compound features a benzopyrazolooxazine core, a structure of significant interest in medicinal chemistry due to its potential interaction with various biological targets . The integration of a thiophene ring, a known bioisostere for a phenyl ring, can enhance binding affinity and modify metabolic properties, a strategy employed in several approved therapeutics . The 1,4-dihydroxybenzene (hydroquinone) moiety further provides a key pharmacophore that may be exploited for its redox properties or as a hydrogen-bond donor in molecular recognition. Compounds with related pyrazolo-oxazine structures have been investigated as potent and selective inhibitors of phosphodiesterase 4 (PDE4), a prominent target for disorders of the central nervous system such as anxiety and schizophrenia, as well as inflammatory conditions like chronic obstructive pulmonary disease (COPD) . Researchers can utilize this high-purity intermediate as a critical building block for constructing compound libraries or as a lead structure for optimizing new therapeutic agents. Its complex heterocyclic system makes it a valuable candidate in hit-to-lead and lead optimization campaigns. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

IUPAC Name

2-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-13-5-6-18(24)15(9-13)16-10-17-14-3-1-2-4-19(14)25-20(22(17)21-16)12-7-8-26-11-12/h1-9,11,17,20,23-24H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJNBFYTIVPBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as thiophene-3-carboxaldehyde, which undergoes cyclization reactions to form the thiophene ring.

    Construction of the Benzo[e]pyrazolo[1,5-c][1,3]oxazine Core: This step involves the condensation of a hydrazine derivative with a suitable diketone or ketoester to form the pyrazole ring, followed by cyclization to form the oxazine ring.

    Attachment of the Benzene-1,4-diol Moiety: The final step involves the coupling of the benzene-1,4-diol moiety to the previously formed intermediate through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the benzene-1,4-diol moiety.

    Reduction: Reduction reactions can occur at the oxazine ring, potentially converting it to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and benzene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones, while reduction of the oxazine ring could produce a more saturated oxazine derivative.

Scientific Research Applications

Overview

The compound 2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol is a complex organic molecule that integrates various heterocyclic structures. Its unique chemical framework suggests potential applications in medicinal chemistry, particularly in drug development and therapeutic interventions.

Biological Activities

Research indicates that compounds similar to This compound exhibit various biological activities:

Anticancer Activity :
Studies have shown that related compounds can inhibit angiogenesis and modulate P-glycoprotein activity, suggesting potential mechanisms for anticancer effects. For example, derivatives have been tested against human hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines with promising results compared to standard treatments like cisplatin .

Antioxidant Properties :
The presence of phenolic groups in the structure is associated with antioxidant activity. This property could be beneficial in developing therapeutic agents aimed at oxidative stress-related diseases.

Case Study 1: Anticancer Efficacy

In a study published in Drug Design, Development and Therapy, derivatives of related compounds were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The results indicated significant inhibition of cell proliferation in treated groups compared to controls .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular docking studies of similar compounds against dihydrofolate reductase (DHFR), revealing potential binding interactions that could lead to the development of new anticancer agents .

Mechanism of Action

The mechanism of action of 2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The benzo[e]pyrazolo[1,5-c][1,3]oxazin scaffold is shared among several analogs, but substituents critically influence properties:

Compound Name Substituents at Key Positions Key Structural Features Reference
2-(5-(Thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol 5: Thiophen-3-yl; 2: Benzene-1,4-diol Polar diol enhances hydrophilicity; thiophene may modulate electronic properties.
5-(4-Ethoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 5: 4-Ethoxyphenyl; 2: Phenyl Ethoxy and phenyl groups increase lipophilicity, potentially improving membrane permeation.
5-(1,3-Benzodioxol-5-yl)-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5: Benzodioxolyl; 9: Bromo; 2: Phenyl Bromo substituent adds steric bulk; benzodioxolyl may enhance π-π stacking interactions.

Key Observations :

  • The target compound’s benzene-1,4-diol substituent distinguishes it from analogs with non-polar groups (e.g., ethoxyphenyl in ), likely enhancing aqueous solubility.
  • Thiophen-3-yl vs. benzodioxolyl (): Thiophene’s electron-rich nature may favor charge-transfer interactions, whereas benzodioxolyl offers rigid, planar geometry.

Comparison :

  • The target compound’s synthesis may parallel methods in and , but the diol group necessitates protection/deprotection steps to prevent side reactions.
  • Analogs with bromo substituents (e.g., ) might employ halogenation post-cyclization.

Limitations :

  • No explicit data on the target compound’s stability, toxicity, or binding affinities.
  • Substituent effects (e.g., diol vs. ethoxy) on bioactivity remain speculative without experimental validation.

Biological Activity

The compound 2-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol , also referred to by its CAS number 899984-78-2 , represents a novel class of heterocyclic compounds that have gained attention due to their potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C20H16N2O2SC_{20}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 348.4 g/mol . The structure includes a thiophene ring and a benzo[e]pyrazolo[1,5-c][1,3]oxazine moiety which are critical for its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds similar to the one exhibit significant antibacterial properties. For instance, molecular docking studies have shown that these compounds can effectively inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. In particular:

  • Minimum Inhibitory Concentration (MIC) values have been reported for related compounds against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential effectiveness against resistant strains like MRSA .

Cytotoxicity Studies

Cytotoxicity assays conducted on human lung fibroblast (WI38) cells demonstrated that related compounds exhibit minimal toxicity compared to established chemotherapeutics like Doxorubicin. This selectivity indicates a promising therapeutic index for further development .

CompoundTarget CellsIC50 (nM)Remarks
Compound 8WI38>1000Low cytotoxicity
DoxorubicinWI3850High cytotoxicity

Mechanistic Insights

The mechanism of action for the biological activity of these compounds often involves:

  • Inhibition of Enzyme Activity : Compounds may inhibit key enzymes in bacterial pathways, leading to reduced proliferation.
  • Molecular Docking : Computational studies support the binding affinity of these compounds to target proteins involved in disease processes .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Antibacterial Screening : A study evaluated the antibacterial efficacy of various thiophene derivatives against S. aureus and reported promising results with MIC values as low as 0.98 µg/mL for some derivatives .
  • Cytotoxicity Evaluation : Another research explored the cytotoxic effects of related pyrazolo[1,5-c][1,3]oxazine derivatives on cancer cell lines and found significant antiproliferative effects against rapidly dividing A549 cells compared to slower-growing fibroblasts .

Q & A

Q. How to investigate the compound’s metabolic fate using in silico and in vitro models?

  • Methodological Answer : Use ADMET Predictor™ for CYP450 metabolism simulations. Validate with liver microsome assays (human/rat) and LC-MS/MS to identify phase I/II metabolites. Compare with in vivo pharmacokinetic studies in rodent models .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsPurposeReference
1Hydrazine hydrate, dioxane, refluxPyrazole ring formation
2Thiophene-3-carbaldehyde, EtOH, 12h refluxThiophene incorporation
3DMF-EtOH (1:1) recrystallizationPurification

Q. Table 2. Analytical Techniques for Stability Studies

TechniqueParameter MeasuredConditions
HPLCPurity (%)C18 column, 254 nm, 1 mL/min flow
TGADecomposition (°C)N2_2 atmosphere, 10°C/min
1H^1H-NMRHydrolytic stabilityD2_2O, 37°C, 48h

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